

# Application Notes and Protocols for DSP-2230 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSP-2230  |           |
| Cat. No.:            | B10818647 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **DSP-2230** (also known as ANP-230), a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, in preclinical mouse models. The primary application detailed is for neuropathic pain, with a proposed protocol for investigation in cancer models based on the known roles of the drug's targets in oncology.

**Compound Information** 

| Compound Name                    | DSP-2230 (ANP-230)                                                                                               |  |  |
|----------------------------------|------------------------------------------------------------------------------------------------------------------|--|--|
| Target(s)                        | Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9[1]                                                      |  |  |
| Mechanism of Action              | Inhibition of sodium ion influx, leading to reduced generation and propagation of neuronal action potentials.[1] |  |  |
| Primary Indication (Preclinical) | Neuropathic Pain[1][2]                                                                                           |  |  |
| Molecular Formula                | C20H20F3N5O2                                                                                                     |  |  |
| Molecular Weight                 | 419.40 g/mol                                                                                                     |  |  |

## **Dosage and Administration in Mouse Models**



**DSP-2230** is orally bioavailable and has been successfully administered to mice via oral gavage.

| Applicatio<br>n              | Mouse<br>Strain  | Dosage<br>Range | Administra<br>tion Route | Frequency                     | Duration                       | Reference |
|------------------------------|------------------|-----------------|--------------------------|-------------------------------|--------------------------------|-----------|
| Neuropathi<br>c Pain         | C57BL/6          | 3 - 30<br>mg/kg | Oral (p.o.)              | Once daily                    | 6 days                         | [1]       |
| Diabetic<br>Neuropath<br>y   | Not<br>Specified | 30 mg/kg        | Oral (p.o.)              | Not<br>Specified              | Not<br>Specified               |           |
| Episodic<br>Pain<br>Syndrome | R222S<br>mutant  | 3 - 30<br>mg/kg | Oral (p.o.)              | Single<br>dose or<br>repeated | Up to 6<br>hours post-<br>dose | -         |

## **Preparation of DSP-2230 for Oral Administration**

For oral gavage, **DSP-2230** can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in sterile water or saline.

#### Protocol for Formulation:

- Weigh the required amount of DSP-2230 powder based on the desired concentration and the total volume needed for the study cohort.
- Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water or saline while stirring vigorously.
- Allow the methylcellulose solution to cool to room temperature.
- Gradually add the DSP-2230 powder to the methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.
- Store the suspension at 4°C and protected from light. Ensure the suspension is well-vortexed before each administration.





# Experimental Protocols A. Neuropathic Pain Model

A widely used model to induce neuropathic pain is the Spared Nerve Injury (SNI) model.

Experimental Workflow for Neuropathic Pain Study













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSP-2230 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for DSP-2230 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818647#dsp-2230-dosage-for-mouse-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com